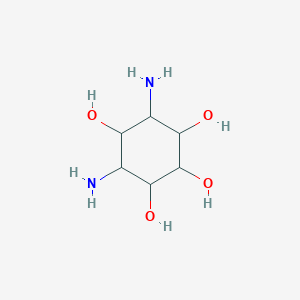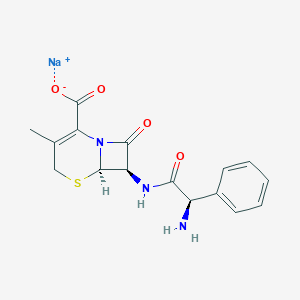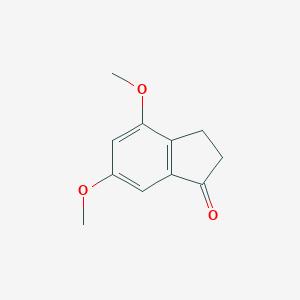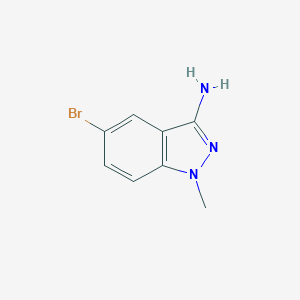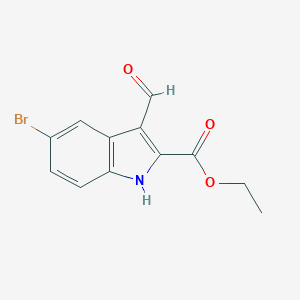
5-溴-3-甲酰基-1H-吲哚-2-羧酸乙酯
概述
描述
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring. It has the molecular formula C12H10BrNO3 and is used in various scientific research applications due to its unique chemical properties .
科学研究应用
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have significant molecular and cellular effects
生化分析
Biochemical Properties
Indole derivatives, such as ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, play a main role in cell biology .
Cellular Effects
Indole derivatives are known to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by formylation and esterification reactions. One common method includes the bromination of 1H-indole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the brominated indole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Finally, the esterification is carried out using ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production methods for ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)
Major Products Formed
Oxidation: Ethyl 5-bromo-3-carboxy-1H-indole-2-carboxylate
Reduction: Ethyl 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylate
Substitution: Various substituted indole derivatives depending on the nucleophile used
相似化合物的比较
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and biological activity.
Ethyl 3-formyl-1H-indole-2-carboxylate:
Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and biological effects
属性
IUPAC Name |
ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJYMMSHBAEVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390933 | |
| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100123-25-9 | |
| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

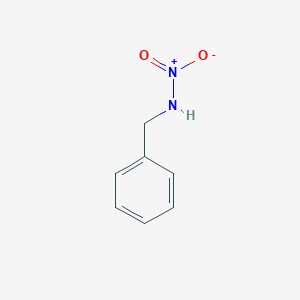
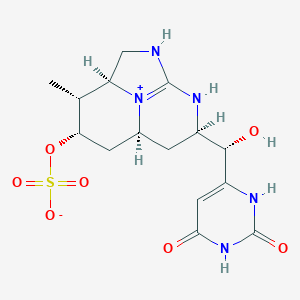
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B110885.png)

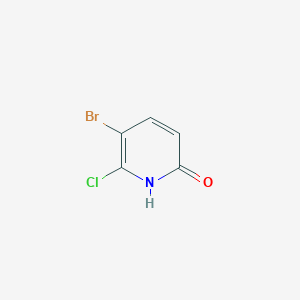
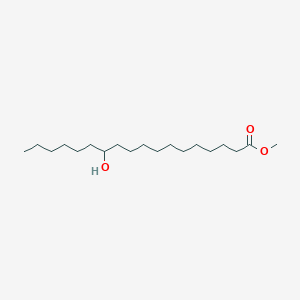
![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
